Cas no 1256792-70-7 (3-(5-Cyanopyridin-3-yl)propanoic acid)

3-(5-Cyanopyridin-3-yl)propanoic acid 化学的及び物理的性質
名前と識別子
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- 3-(5-cyanopyridin-3-yl)propanoic acid
- 1256792-70-7
- EN300-1138082
- 3-(5-cyanopyridin-3-yl)propanoicacid
- DTXSID101298194
- 3-Pyridinepropanoic acid, 5-cyano-
- AKOS017518614
- 3-(5-Cyanopyridin-3-yl)propanoic acid
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- インチ: 1S/C9H8N2O2/c10-4-8-3-7(5-11-6-8)1-2-9(12)13/h3,5-6H,1-2H2,(H,12,13)
- InChIKey: RQQCMMVWTVYEII-UHFFFAOYSA-N
- ほほえんだ: OC(CCC1C=NC=C(C#N)C=1)=O
計算された属性
- せいみつぶんしりょう: 176.058577502g/mol
- どういたいしつりょう: 176.058577502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- 密度みつど: 1.28±0.1 g/cm3(Predicted)
- ふってん: 377.1±27.0 °C(Predicted)
- 酸性度係数(pKa): 4.31±0.10(Predicted)
3-(5-Cyanopyridin-3-yl)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1138082-0.05g |
3-(5-cyanopyridin-3-yl)propanoic acid |
1256792-70-7 | 95% | 0.05g |
$647.0 | 2023-10-26 | |
Enamine | EN300-1138082-10.0g |
3-(5-cyanopyridin-3-yl)propanoic acid |
1256792-70-7 | 10g |
$4236.0 | 2023-05-26 | ||
Enamine | EN300-1138082-1g |
3-(5-cyanopyridin-3-yl)propanoic acid |
1256792-70-7 | 95% | 1g |
$770.0 | 2023-10-26 | |
Enamine | EN300-1138082-5g |
3-(5-cyanopyridin-3-yl)propanoic acid |
1256792-70-7 | 95% | 5g |
$2235.0 | 2023-10-26 | |
Enamine | EN300-1138082-0.1g |
3-(5-cyanopyridin-3-yl)propanoic acid |
1256792-70-7 | 95% | 0.1g |
$678.0 | 2023-10-26 | |
Enamine | EN300-1138082-0.5g |
3-(5-cyanopyridin-3-yl)propanoic acid |
1256792-70-7 | 95% | 0.5g |
$739.0 | 2023-10-26 | |
Enamine | EN300-1138082-1.0g |
3-(5-cyanopyridin-3-yl)propanoic acid |
1256792-70-7 | 1g |
$986.0 | 2023-05-26 | ||
Enamine | EN300-1138082-2.5g |
3-(5-cyanopyridin-3-yl)propanoic acid |
1256792-70-7 | 95% | 2.5g |
$1509.0 | 2023-10-26 | |
Enamine | EN300-1138082-5.0g |
3-(5-cyanopyridin-3-yl)propanoic acid |
1256792-70-7 | 5g |
$2858.0 | 2023-05-26 | ||
Enamine | EN300-1138082-0.25g |
3-(5-cyanopyridin-3-yl)propanoic acid |
1256792-70-7 | 95% | 0.25g |
$708.0 | 2023-10-26 |
3-(5-Cyanopyridin-3-yl)propanoic acid 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
3-(5-Cyanopyridin-3-yl)propanoic acidに関する追加情報
Professional Introduction to 3-(5-Cyanopyridin-3-yl)propanoic acid (CAS No. 1256792-70-7)
3-(5-Cyanopyridin-3-yl)propanoic acid, identified by its Chemical Abstracts Service (CAS) number 1256792-70-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a propanoic acid moiety linked to a pyridine ring substituted with a cyano group, has garnered attention due to its potential applications in drug discovery and medicinal chemistry.
The structural framework of 3-(5-Cyanopyridin-3-yl)propanoic acid combines the versatility of the pyridine scaffold with the reactivity of the cyano and carboxylic acid functional groups. Pyridine derivatives are widely recognized for their role in medicinal chemistry, often serving as key pharmacophores in various therapeutic agents. The presence of a cyano group at the 5-position of the pyridine ring introduces additional reactivity, making this compound a valuable intermediate in synthetic chemistry.
In recent years, there has been a growing interest in developing novel heterocyclic compounds for their pharmacological properties. The combination of the pyridine ring and the cyano group in 3-(5-Cyanopyridin-3-yl)propanoic acid suggests potential applications in the design of small-molecule inhibitors targeting various biological pathways. For instance, pyridine-based compounds have been extensively studied for their activity against enzymes such as kinases and phosphodiesterases, which are crucial in regulating cellular processes.
The carboxylic acid functionality at the 3-position of the propanoic acid moiety provides an additional site for chemical modification, enabling the synthesis of more complex derivatives. This feature is particularly useful in drug development, where functional groups are often tailored to enhance binding affinity, solubility, and metabolic stability. The versatility of 3-(5-Cyanopyridin-3-yl)propanoic acid makes it a promising candidate for further exploration in medicinal chemistry.
Recent studies have highlighted the importance of pyridine-based compounds in addressing emerging therapeutic challenges. For example, research has demonstrated that certain pyridine derivatives exhibit potent activity against infectious diseases and cancer. The cyano group in 3-(5-Cyanopyridin-3-yl)propanoic acid may contribute to its bioactivity by participating in hydrogen bonding interactions or by serving as a nucleophile in enzyme inhibition mechanisms.
The synthesis of 3-(5-Cyanopyridin-3-yl)propanoic acid can be approached through various methodologies, including cross-coupling reactions, nucleophilic substitutions, and cyclization strategies. Advanced synthetic techniques such as transition-metal catalysis have been employed to achieve high yields and selectivity in the preparation of this compound. These methods are essential for producing sufficient quantities of the compound for further pharmacological evaluation.
In conclusion, 3-(5-Cyanopyridin-3-yl)propanoic acid (CAS No. 1256792-70-7) represents a significant compound in pharmaceutical research due to its structural features and potential biological activities. Its combination of a pyridine ring with a cyano and carboxylic acid group offers numerous opportunities for further development. As research continues to uncover new applications for heterocyclic compounds, 3-(5-Cyanopyridin-3-yl)propanoic acid is poised to play a crucial role in the discovery and development of novel therapeutic agents.
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